molecular formula C8H15NOS B13533696 2-(Thiolan-3-yl)morpholine

2-(Thiolan-3-yl)morpholine

Cat. No.: B13533696
M. Wt: 173.28 g/mol
InChI Key: PWRHXVURSMNHAU-UHFFFAOYSA-N
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Description

2-(Thiolan-3-yl)morpholine is a heterocyclic compound that features both a morpholine ring and a thiolane ring Morpholine is a six-membered ring containing both nitrogen and oxygen atoms, while thiolane is a five-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiolan-3-yl)morpholine typically involves the reaction of morpholine with thiolane derivatives. One common method is the nucleophilic substitution reaction where morpholine reacts with a thiolane derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is usually maintained between 50-100°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of transition metal catalysts such as palladium or nickel can facilitate the coupling reactions between morpholine and thiolane derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Thiolan-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with different oxidation states.

    Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiolan-3-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiolan-3-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can act as a hydrogen bond acceptor, while the thiolane ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A six-membered ring containing nitrogen and oxygen.

    Thiolane: A five-membered ring containing sulfur.

    Thiomorpholine: A compound containing both morpholine and thiolane rings.

Uniqueness

2-(Thiolan-3-yl)morpholine is unique due to the presence of both morpholine and thiolane rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .

Properties

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

2-(thiolan-3-yl)morpholine

InChI

InChI=1S/C8H15NOS/c1-4-11-6-7(1)8-5-9-2-3-10-8/h7-9H,1-6H2

InChI Key

PWRHXVURSMNHAU-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1C2CNCCO2

Origin of Product

United States

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